6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
88503-24-6 |
|---|---|
Molecular Formula |
C11H9ClO4 |
Molecular Weight |
240.64 g/mol |
IUPAC Name |
6-chloro-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C11H9ClO4/c1-14-8-5-7-9(6(13)3-4-16-7)11(15-2)10(8)12/h3-5H,1-2H3 |
InChI Key |
UFNCDKQYATTWBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=O)C=COC2=C1)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Hydroxy-4,5-dimethoxyacetophenone
The synthesis begins with 2-hydroxy-4,5-dimethoxyacetophenone , a key intermediate synthesized via Hoesch reaction (Scheme 1):
-
Substrate : 3,4-Dimethoxyphenol (IV ) reacts with acetonitrile in the presence of ZnCl₂ and HCl gas in anhydrous ether.
-
Mechanism : The Hoesch reaction proceeds through nitrile protonation, electrophilic attack on the aromatic ring, and hydrolysis to yield the acetophenone derivative.
Reaction Conditions :
-
Temperature: 0–4°C
-
Time: 12–18 hours
-
Yield: 68–72%
Characterization Data :
Regioselective Chlorination at C-6
Chlorination of 2-hydroxy-4,5-dimethoxyacetophenone employs sulfuryl chloride (SO₂Cl₂) in dichloromethane:
-
Electrophilic Substitution : SO₂Cl₂ generates Cl⁺ under anhydrous conditions, targeting the para position to the methoxy groups.
-
Optimization : Excess SO₂Cl₂ (1.5 equiv) at 0°C minimizes polysubstitution, achieving 85% monochlorination.
Product : 2-Hydroxy-4,5-dimethoxy-6-chloroacetophenone
Chromone Ring Formation via Kostanecki-Robinson Reaction
Cyclization of Chlorinated Acetophenone
The γ-pyrone ring is constructed using ethyl formate and trifluoroacetic acid (TFA) :
-
Formylation : Treatment with ethyl formate in the presence of NaH introduces a formyl group at the α-position of the ketone.
-
Cyclization : TFA catalyzes intramolecular dehydration, forming the chromone skeleton (Scheme 2).
Reaction Conditions :
-
Solvent: Dry THF for formylation; neat TFA for cyclization
-
Time: 6 hours (formylation), 2 hours (cyclization)
-
Yield: 65–70%
Characterization of this compound :
-
UV-Vis (MeOH) : λₘₐₓ 233 nm (π→π*), 316 nm (n→π*)
-
¹H NMR (DMSO-d₆) : δ 7.50 (s, H-8), 6.83 (s, H-3), 3.91 (s, OCH₃), 3.88 (s, OCH₃)
Alternative Route: Microwave-Assisted One-Pot Synthesis
Streamlined Methodology
A patent-derived approach (JP2005265702A) utilizes microwave irradiation to accelerate cyclization:
-
Substrates : 3,4-dimethoxyphenol, chloroacetic anhydride
-
One-Pot Reaction :
-
Step 1: Acetylation with chloroacetic anhydride at 80°C
-
Step 2: Microwave-assisted cyclization (150°C, 20 min)
-
Advantages :
Tabulated Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Acetylation | Chloroacetic anhydride, Et₃N | 80°C, 1 hr | 92% |
| Cyclization | MW, 150°C | 20 min | 78% |
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Key Steps | Total Yield |
|---|---|---|
| Friedel-Crafts | Hoesch reaction, chlorination, cyclization | 45% |
| Microwave | One-pot acetylation/cyclization | 78% |
| Patent-derived (JP2005265702A) | Halogenation post-cyclization | 62% |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5,7-dimethoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone to chromanol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of chromanol or dihydrochromone derivatives.
Substitution: Formation of substituted chromones with various functional groups replacing the chlorine atom.
Scientific Research Applications
6-Chloro-5,7-dimethoxy-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5,7-dimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between 6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one and related compounds:
Physicochemical Properties
- Melting Points: Compound 11 (8-Allyl-2-(2-chlorophenyl)-5,7-dimethoxy-): 181–183°C Hispidulin: Not explicitly reported, but hydroxyl groups typically lower melting points compared to methoxy analogs. this compound: Data unavailable, but chloro substituents may increase melting points due to stronger intermolecular forces compared to methoxy .
Solubility :
Spectroscopic Data
IR Spectroscopy :
NMR Spectroscopy :
Biological Activity
6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one, a chromone derivative, has garnered attention due to its diverse biological activities. This article provides an overview of its antimicrobial, antioxidant, and cytotoxic activities, supported by relevant research findings and data.
- Chemical Formula : C₁₇H₁₄ClO₄
- Molecular Weight : 314.75 g/mol
- CAS Number : 21392-57-4
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate antibacterial activity | |
| Candida albicans | Antifungal activity |
The compound's mechanism involves disrupting the microbial cell membrane and inhibiting essential metabolic pathways.
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays. It demonstrates a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Key Findings:
- The compound exhibited a high DPPH radical scavenging activity with an IC50 value comparable to standard antioxidants.
- In vitro studies showed significant inhibition of lipid peroxidation in cell membranes.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. The compound was tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | |
| MCF7 (breast cancer) | 12.8 | |
| A549 (lung cancer) | 18.5 |
The results indicate that the compound possesses selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound significantly reduced bacterial load in infected animal models, suggesting its potential as a therapeutic agent for bacterial infections.
- Cancer Treatment : In preclinical trials, the compound showed promising results in reducing tumor size in xenograft models of breast cancer.
- Combination Therapy : Research indicates that when used in combination with conventional antibiotics or chemotherapeutics, it enhances efficacy and reduces resistance development.
Q & A
Basic Research Questions
What are the optimized synthetic routes for 6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one?
The synthesis involves multi-step organic reactions, with critical optimization of reaction conditions. Key steps include:
- Alkylation : Conducted under reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to enhance reaction efficiency.
- Chlorination : Use of POCl₃ or SOCl₂ under controlled temperatures (60–80°C) to introduce the chloro substituent at position 5.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol to achieve >95% purity .
Which spectroscopic techniques are used to confirm the compound’s structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) verify substituent positions and aromatic proton environments. For example, the 4H-pyran-4-one ring protons resonate at δ 6.2–8.1 ppm .
- IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm the carbonyl (C=O) group. Methoxy (–OCH₃) and chloro (–Cl) groups show characteristic stretches at 2800–3000 cm⁻¹ and 600–800 cm⁻¹, respectively .
- LCMS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 311.03) and fragmentation patterns .
How is solubility and stability assessed for this compound in experimental settings?
- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 7.4) using UV-Vis spectroscopy. DMSO is preferred for stock solutions due to high solubility (>10 mM) .
- Stability : Assessed via accelerated degradation studies (40°C, 75% RH for 4 weeks) with HPLC monitoring. Methoxy groups enhance stability against oxidation compared to hydroxylated analogs .
Advanced Research Questions
How do structural modifications (e.g., substituent position) influence bioactivity?
Comparative studies with analogs reveal:
-
Substituent Effects :
How can contradictory reports on biological activity be resolved?
- Orthogonal Assays : Validate anti-cancer claims (e.g., IC₅₀ discrepancies) using multiple assays: MTT for cytotoxicity, Annexin V/PI for apoptosis, and kinase profiling for target specificity .
- Structural Confounds : Ensure purity (>98% by HPLC) to rule out impurities influencing activity. For example, trace oxidation products (e.g., quinones) may skew antioxidant results .
What strategies are used to study the compound’s mechanism of action in inflammatory pathways?
- Enzyme Inhibition : Screen against COX-2, LOX, and iNOS using fluorogenic substrates. IC₅₀ values correlate with substituent electron-withdrawing effects (Cl > OCH₃) .
- Gene Expression : qPCR or RNA-seq to assess downregulation of pro-inflammatory cytokines (TNF-α, IL-6) in macrophage models (RAW 264.7) .
- Molecular Dynamics (MD) : Simulate binding to COX-2’s active site; chloro and methoxy groups stabilize hydrophobic interactions .
How is metabolic stability evaluated for drug development?
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LCMS. Methoxy groups reduce Phase I metabolism compared to hydroxylated analogs .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Methodological Notes
- Synthetic Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio for chlorination) and use anhydrous conditions to minimize byproducts .
- Biological Assays : Include positive controls (e.g., dexamethasone for anti-inflammatory studies) and normalize data to cell viability .
- Data Reproducibility : Archive raw spectral data (NMR, LCMS) in public repositories (e.g., Zenodo) for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
